A 987306

Vue d'ensemble

Description

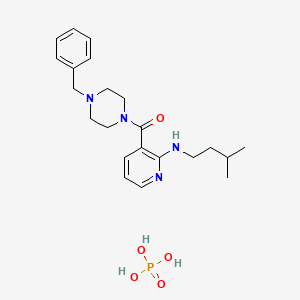

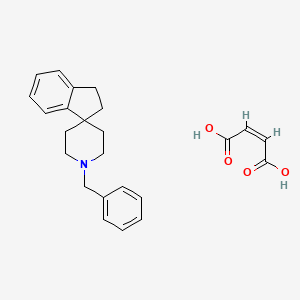

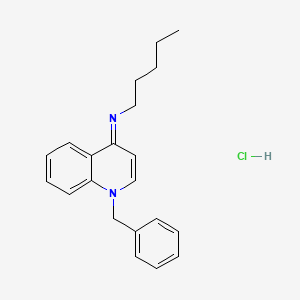

Potent histamine H4 receptor antagonist (pKi values are 8.24 and 8.47 in human and rat H4 receptors respectively). Displays 162-fold, 620-fold, and > 1600-fold selectivity over human H3, H1 and H2 receptors. Blocks zymosan-induced neutrophil reflux and attenuates thermal hypersensitivity in vivo (ED50 = 42 μmol/kg, ip).

Applications De Recherche Scientifique

Activité anti-inflammatoire

A-987306 a montré une activité anti-inflammatoire dans un modèle de péritonite induite par le zymosan . Dans ce modèle, A-987306 bloque l'afflux de neutrophiles induit par le zymosan à une dose de 100 µmol/kg, avec un niveau d'efficacité égal à celui de l'indométhacine standard dosé à 10 mpk .

Soulagement des démangeaisons

Dans un modèle de démangeaisons chez la souris, A-987306 réduit les réponses de grattage chez les souris avec une ED 50 de 0,36 µmol/kg . Les niveaux plasmatiques de A-987306 près de l'ED 50 (0,3 µmol/kg) soutiennent un niveau élevé de puissance in vivo dans ce modèle .

Profil pharmacocinétique

In vivo, le profil pharmacocinétique de A-987306 est affiché par administration i.v, i.p et orale . Chez les rats SD, après une administration i.p, le composé présente une biodisponibilité fractionnelle favorable (F ip/iv = 72 %), une demi-vie (t 1/2 = 4,7 h) et une C max de 1,73 µM à une T max de 0,25 h après l'administration . Après une administration orale, A-987306 affiche une biodisponibilité orale fractionnelle modérée (F ip/iv = 26 %) avec une demi-vie de 3,7 h et une C max de 0,30 µM à une Tmax de 1,5 h .

Sélectivité par rapport aux autres récepteurs

A-987306 présente une sélectivité 162 fois, 620 fois et > 1600 fois par rapport aux récepteurs humains H 3, H 1 et H 2 . Cette sélectivité en fait un outil puissant pour étudier le rôle du récepteur H4 dans divers processus physiologiques.

Applications thérapeutiques potentielles

Compte tenu de ses propriétés d'antagoniste puissant de l'histamine H4, de son activité anti-inflammatoire et de sa capacité à réduire les réponses de démangeaisons, A-987306 a des applications thérapeutiques potentielles dans des affections telles que les allergies, les maladies inflammatoires et les troubles liés aux démangeaisons

Safety and Hazards

Mécanisme D'action

Target of Action

A-987306, also known as Benzofuro(2,3-H)quinazolin-2-amine, is a potent and orally bioavailable histamine H4 antagonist . The primary targets of A-987306 are the histamine H4 receptors in humans and rats .

Mode of Action

A-987306 exhibits potent functional antagonism in vitro at human, rat, and mouse H4 receptors in cell-based FLIPR assays . It is highly selective for the human H4 receptor, being 620-fold, >1600-fold, and 162-fold more selective over human H1, H2, and H3 receptors, respectively .

Biochemical Pathways

Histamine exerts its functions through four known G-protein coupled receptors, the H1, H2, H3, and H4 receptors . Some histamine receptor (H1R) antagonists are used for the treatment of allergic inflammatory responses. The histamine H3 receptor (H3R) localizes in the CNS, where it regulates the release and synthesis of histamine and modulates other neurotransmitters .

Pharmacokinetics

In vivo, the pharmacokinetic profile of A-987306 is displayed by i.v, i.p, and oral administration . After i.p dosing, the compound exhibits a favorable fractional bioavailability (Fip/iv =72%), a half-life of 4.7 hours, and a Cmax of 1.73 µM at a Tmax of 0.25 hours after dosing . After oral dosing, A-987306 displays a moderate fractional oral bioavailability (Fpo/iv =26%) with a half-life of 3.7 hours and a Cmax of 0.30 µM at a Tmax of 1.5 hours .

Result of Action

A-987306 reduces scratch responses in mice with an ED50 of 0.36 µmol/kg . Furthermore, the plasma levels of A-987306 near the ED50 (0.3 µmol/kg) support a high level of in vivo potency in this model . Lastly, H4R antagonists have anti-inflammatory activity in a zymosan-induced peritonitis model .

Action Environment

The action environment of A-987306 is primarily the histamine H4 receptors in humans and rats . The compound’s action, efficacy, and stability are influenced by various factors, including the presence of other histamine receptors and the specific environmental conditions within the body .

Propriétés

IUPAC Name |

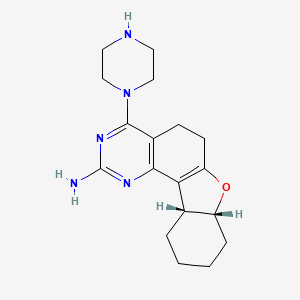

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJVWJQAVGLHJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148488 | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082954-71-9 | |

| Record name | A-987306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-987306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does A-987306 interact with the histamine H4 receptor and what are the downstream effects of this interaction?

A: A-987306 acts as a potent and selective antagonist of the histamine H4 receptor (H4R). [, , ] This means that it binds to the H4R and blocks the binding of histamine, the endogenous ligand. By doing so, A-987306 prevents the activation of downstream signaling pathways typically triggered by histamine binding to the H4R. [, , ] This inhibition of H4R signaling has been shown to reduce inflammatory responses and alleviate pruritus (itch) in preclinical models. [, , ]

Q2: What is the relationship between the structure of A-987306 and its activity as an H4R antagonist? Have any modifications been explored?

A: A-987306 shares a 2-aminopyrimidine scaffold with several other known H4R antagonists, suggesting the importance of this structural feature for activity. [] While specific structure-activity relationship (SAR) studies for A-987306 are not detailed in the provided abstracts, research exploring azine modifications within this chemical class highlights the impact of structural changes on H4R antagonist potency and selectivity. [] Further research exploring modifications to the A-987306 scaffold could further refine its pharmacological profile.

Q3: What preclinical data supports the potential use of A-987306 as a therapeutic agent?

A3: A-987306 has demonstrated efficacy in several preclinical models:

- Inhibition of H4R Agonist-Induced Scratching: A-987306 effectively blocked clobenpropit-induced scratching in mice, indicating antipruritic activity. []

- Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects in a mouse peritonitis model. []

- Pain Reduction: Notably, A-987306 showed potent analgesic effects, effectively blocking pain responses in a rat model of carrageenan-induced thermal hyperalgesia. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)